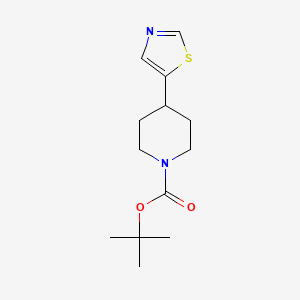
Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a thiazole ring and a t-butyloxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a coupling reaction with a thiazole derivative.
Protection with t-Butyloxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a t-butyloxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can lead to various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of thiazole-containing compounds.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-t-Butyloxycarbonyl-4-(2-benzyl-thiazol-5-yl)piperidine
- 1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine
Uniqueness
Tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H20N2O2S |
|---|---|
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
tert-butyl 4-(1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-18-11/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
FDBOOLADDMCCDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-mercaptobenzo[D]oxazole-7-carboxylate](/img/structure/B8650656.png)
![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)



![5-(Hydroxymethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8650687.png)




